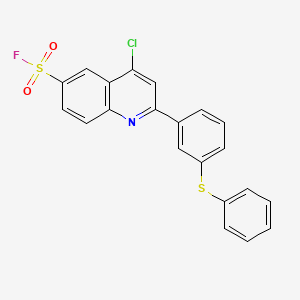
4-Chloro-2-(3-phenylsulfanylphenyl)quinoline-6-sulfonyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(3-(phenylthio)phenyl)quinoline-6-sulfonyl fluoride typically involves multiple steps, starting with the preparation of the quinoline core. Common synthetic routes for quinoline derivatives include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods can be adapted to introduce various substituents, including the phenylthio and sulfonyl fluoride groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
4-Chloro-2-(3-(phenylthio)phenyl)quinoline-6-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The chloro and sulfonyl fluoride groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The phenylthio group can be oxidized to sulfoxides or sulfones.
Coupling Reactions: The compound can be involved in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents under mild conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various nucleophiles into the molecule.
科学研究应用
4-Chloro-2-(3-(phenylthio)phenyl)quinoline-6-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its pharmacological activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Chloro-2-(3-(phenylthio)phenyl)quinoline-6-sulfonyl fluoride involves its interaction with specific molecular targets. The quinoline core can interact with various enzymes and receptors, modulating their activity. The phenylthio and sulfonyl fluoride groups can further influence the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
- 4-Chloro-2-phenylquinoline-4’,6-disulfonyl fluoride
- 4-Hydroxy-2-(4-(p-tolyloxy)phenyl)-6-quinolinesulfonyl fluoride
- 4-Chloro-2-(p-tolyl)-6-quinolinesulfonyl fluoride
Uniqueness
4-Chloro-2-(3-(phenylthio)phenyl)quinoline-6-sulfonyl fluoride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the phenylthio and sulfonyl fluoride groups allows for diverse chemical modifications and interactions, making it a valuable compound for research and development.
属性
CAS 编号 |
31242-01-0 |
|---|---|
分子式 |
C21H13ClFNO2S2 |
分子量 |
429.9 g/mol |
IUPAC 名称 |
4-chloro-2-(3-phenylsulfanylphenyl)quinoline-6-sulfonyl fluoride |
InChI |
InChI=1S/C21H13ClFNO2S2/c22-19-13-21(24-20-10-9-17(12-18(19)20)28(23,25)26)14-5-4-8-16(11-14)27-15-6-2-1-3-7-15/h1-13H |
InChI 键 |
BOVBXGCHGDBHRO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)SC2=CC=CC(=C2)C3=NC4=C(C=C(C=C4)S(=O)(=O)F)C(=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-2,6-diphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B12901371.png)
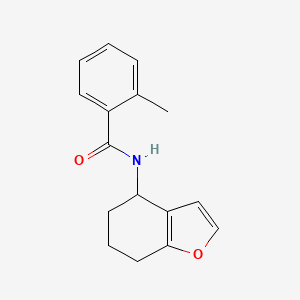

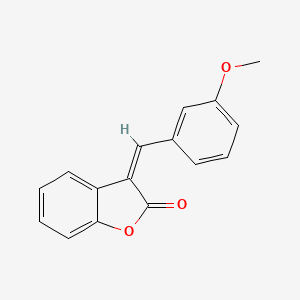
![5-{[(Naphthalen-2-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12901397.png)
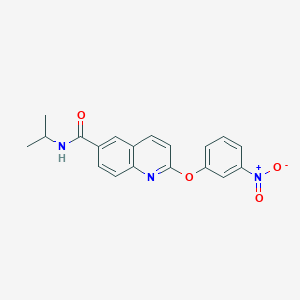
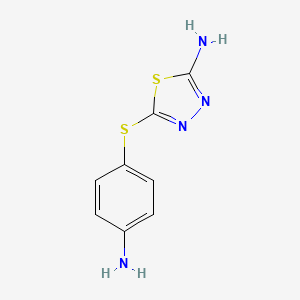
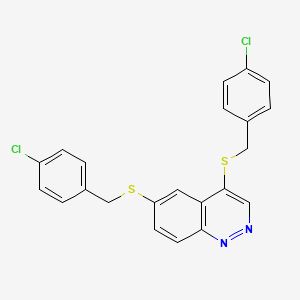
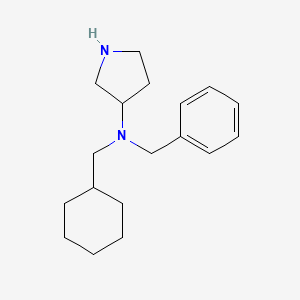

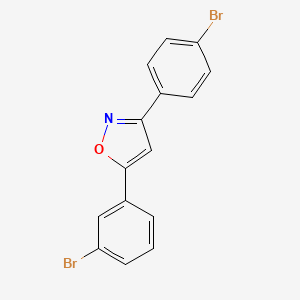
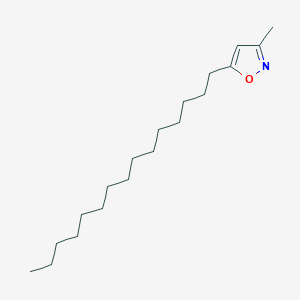
![2,3,4,6-Tetrabromo-1-chlorodibenzo[b,d]furan](/img/structure/B12901444.png)

